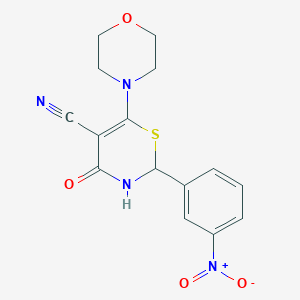

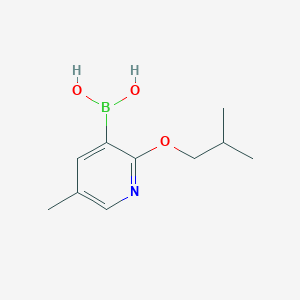

2-Isobutoxy-5-methylpyridine-3-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isobutoxy-5-methylpyridine-3-boronic acid is a boronic acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a versatile building block used in the synthesis of a wide range of organic molecules.

Scientific Research Applications

Catalysis in Organic Synthesis

Boronic acids, including derivatives like 2-Isobutoxy-5-methylpyridine-3-boronic acid, play a crucial role in organic synthesis due to their unique reactivity and versatility. They are utilized as catalysts in various organic reactions, such as the direct amide formation between carboxylic acids and amines. This application is significant in synthesizing pharmaceuticals and fine chemicals, where amides are common functional groups. The development of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts has been reported, which demonstrates increased reactivity under ambient conditions, highlighting the evolving role of boronic acids in catalysis (Arnold et al., 2008).

Material Science and Nanostructures

In material science, boronic acids contribute to the assembly of boron-based dendritic nanostructures. These structures are synthesized through condensation reactions involving boronic acids, showcasing their potential in creating complex molecular architectures. Such nanostructures have applications in drug delivery, sensing, and the development of new materials with specific properties. The research on multicomponent assembly reactions for constructing boron-based macrocycles and dendrimers reveals the structural diversity achievable with boronic acids (Christinat, Scopelliti, & Severin, 2007).

Environmental and Green Chemistry

Boronic acids are also finding applications in environmental and green chemistry, particularly in the development of non-toxic and non-corrosive catalyst systems for dehydration reactions. These systems are crucial for converting renewable resources into valuable chemicals and fuels, demonstrating the role of boronic acids in sustainable chemical processes. The synergy of boric acid with added salts in catalyzing the aqueous dehydration of hexoses to 5-hydroxymethylfurfural (HMF) exemplifies the application of boronic acids in environmentally benign catalysis (Hansen, Mielby, & Riisager, 2011).

Pharmaceutical Applications

Beyond catalysis and materials science, boronic acids are integral to pharmaceutical research, particularly in the synthesis of drug molecules and the development of novel therapeutic agents. Their ability to form stable covalent bonds with various functional groups enables the design of drugs with enhanced efficacy and selectivity. The exploration of boronic acid-accelerated electrophilic activation for the synthesis of N-substituted hydroxypyridinones showcases the potential of boronic acids in facilitating complex drug synthesis under mild conditions, highlighting their significance in medicinal chemistry (Ke et al., 2022).

properties

IUPAC Name |

[5-methyl-2-(2-methylpropoxy)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO3/c1-7(2)6-15-10-9(11(13)14)4-8(3)5-12-10/h4-5,7,13-14H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQAZCWQKFUSLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OCC(C)C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]adamantane-1-carboxamide](/img/structure/B2914829.png)

![5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2914836.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2914837.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2914838.png)

![N-(3-methoxypropyl)-6-[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2914840.png)

![Ethyl 3-(4-chlorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2914841.png)

![4-methoxy-N-[4-[4-[(4-methoxybenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide](/img/structure/B2914843.png)

![[4-(Thian-4-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone](/img/structure/B2914844.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2914846.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2914847.png)